molecular formula C20H25NO4S B1678577 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester CAS No. 81635-83-8

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester

Cat. No. B1678577
CAS RN: 81635-83-8
M. Wt: 375.5 g/mol
InChI Key: NPGXSXQWVRRLAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pca 4233 belongs to a class of selective PAF-receptor antagonists.

properties

CAS RN

81635-83-8

Product Name

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester

Molecular Formula

C20H25NO4S

Molecular Weight

375.5 g/mol

IUPAC Name

3-O-ethyl 5-O-(2-phenylsulfanylethyl) 2,4,6-trimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C20H25NO4S/c1-5-24-19(22)17-13(2)18(15(4)21-14(17)3)20(23)25-11-12-26-16-9-7-6-8-10-16/h6-10,13,21H,5,11-12H2,1-4H3

InChI Key

NPGXSXQWVRRLAU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCSC2=CC=CC=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C)C(=O)OCCSC2=CC=CC=C2)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

2-(phenylthio)ethyl-5-ethoxycarbonyl-2,4,6-trimethyl-1,4-dihydropyridine-3-carboxylate
3-(2-(phenylthio)ethyl)-5-ethoxycarbonyl-4-methyl-2,6-dimethyl-1,4-dihydropyridine-3-carboxylate
PCA 4233
PCA-4233

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-(phenylthio)ethyl-acetylacetate 28.5 ml (31.24 g, 0.37 moles) of diketene are added drop by drop and with stirring to a mixture made up of 50 ml (57.30 g; 0.37 moles) of 2-hydroxyethylphenylsulfide and 0.4 ml triethylamine previously heated to 80° C. The rate of addition is adjusted so that the temperature is kept between 85°-90° C. Once the adding has ended the reaction mixture is kept at 90° C. for 3 hours with stirring. The desired product is isolated by reduced pressure distillation of the previous mixture, resulting in a colorless liquid; melting point: 143°-5° C./0.5 Torr. The yield of the reaction is 86%.
Quantity
28.5 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester
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3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester
Reactant of Route 3
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3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester
Reactant of Route 4
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3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester
Reactant of Route 5
Reactant of Route 5
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester
Reactant of Route 6
Reactant of Route 6
3,5-Pyridinedicarboxylic acid, 1,4-dihydro-2,4,6-trimethyl-, ethyl 2-(phenylthio)ethyl ester

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